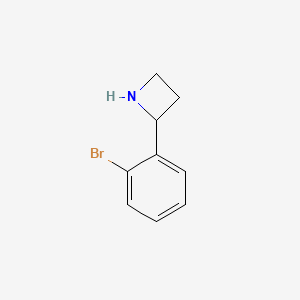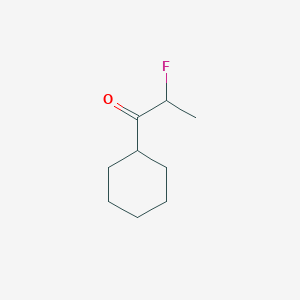
1-Cyclohexyl-2-Fluoro-1-Propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-Fluoro-1-Propanone is an organic compound with the molecular formula C10H17FO It is a ketone derivative where a cyclohexyl group is attached to a propanone backbone, with a fluorine atom substituting one of the hydrogen atoms on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-Fluoro-1-Propanone can be synthesized through several methods. One common approach involves the fluorination of 1-Cyclohexyl-1-Propanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-Fluoro-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexyl-2-Fluoro-1-Propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-Fluoro-1-Propanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-1-Propanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-Propanone: Similar structure but without the cyclohexyl group, leading to different physical and chemical properties.
Uniqueness: 1-Cyclohexyl-2-Fluoro-1-Propanone is unique due to the combination of the cyclohexyl group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H15FO |
|---|---|
Poids moléculaire |
158.21 g/mol |
Nom IUPAC |
1-cyclohexyl-2-fluoropropan-1-one |
InChI |
InChI=1S/C9H15FO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
UELBDTCBAJDAGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CCCCC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
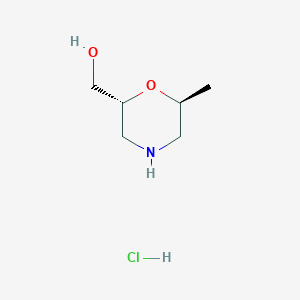
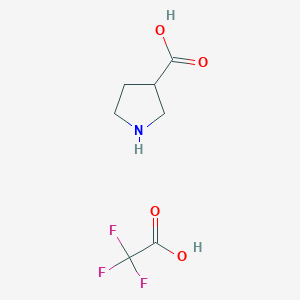
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
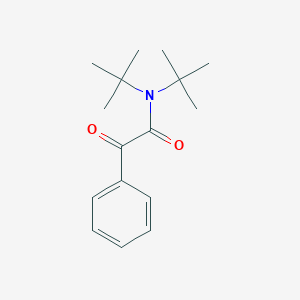
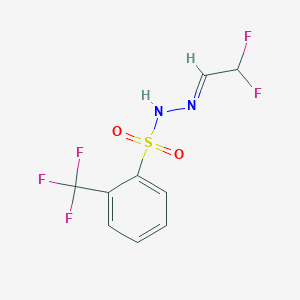

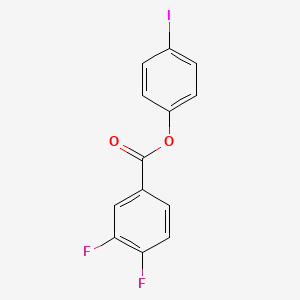
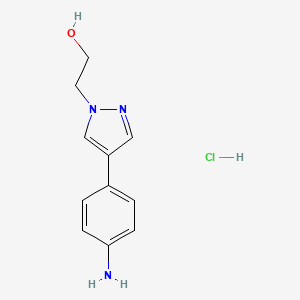
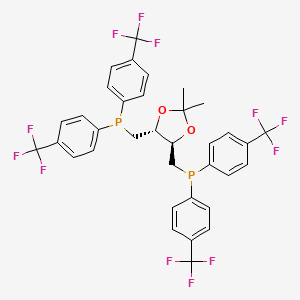
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
